N-(2,5-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methylbenzamide
Description
“N-(2,5-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methylbenzamide” is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their biological activities.
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-4-methyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O2/c1-17-6-10-21(11-7-17)27(31)29(25-14-19(3)5-9-20(25)4)16-23-15-22-13-18(2)8-12-24(22)28-26(23)30/h5-15H,16H2,1-4H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGWAMPXNWLZMMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CC2=CC3=C(C=CC(=C3)C)NC2=O)C4=C(C=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2,5-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methylbenzamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Derivative: Starting with a suitable precursor, the quinoline ring is synthesized through cyclization reactions.
Substitution Reactions: Introduction of the hydroxy and methyl groups on the quinoline ring.
Amide Bond Formation: Coupling of the quinoline derivative with 2,5-dimethylphenylamine and 4-methylbenzoic acid under appropriate conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such compounds generally involves optimization of the synthetic route to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification: Techniques like recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, forming quinone derivatives.
Reduction: Reduction reactions can occur at the amide bond or aromatic rings.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Reduced amide or aromatic rings.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
Catalysis: Used as ligands in catalytic reactions.
Synthesis: Intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes.
Receptor Binding: May interact with biological receptors.
Medicine
Therapeutic Agents: Investigated for potential use in treating diseases due to its biological activity.
Drug Development: Used as a lead compound in drug discovery.
Industry
Material Science:
Agriculture: Possible use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of “N-(2,5-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methylbenzamide” involves its interaction with molecular targets such as enzymes or receptors. The compound may:
Inhibit Enzymes: By binding to the active site or allosteric sites.
Modulate Receptors: By acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
N-(2,5-dimethylphenyl)-4-methylbenzamide: Lacks the quinoline moiety.
N-(2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methylbenzamide: Lacks the 2,5-dimethylphenyl group.
Uniqueness
Structural Complexity: The presence of both quinoline and benzamide moieties.
Biological Activity: Potential for unique interactions with biological targets due to its structure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
